(E)-N'-(2-nitrobenzylidene)benzenesulfonohydrazide
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Overview
Description
(E)-N’-(2-nitrobenzylidene)benzenesulfonohydrazide is a Schiff base compound, which is a type of imine Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-N’-(2-nitrobenzylidene)benzenesulfonohydrazide can be synthesized through the condensation reaction between 2-nitrobenzaldehyde and benzenesulfonohydrazide. The reaction typically occurs in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid, such as hydrochloric acid, to facilitate the condensation process. The reaction mixture is usually refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for (E)-N’-(2-nitrobenzylidene)benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would require efficient purification techniques, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2-nitrobenzylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, where the sulfonohydrazide moiety can be oxidized to form sulfonic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Reduction: Formation of (E)-N’-(2-aminobenzylidene)benzenesulfonohydrazide.
Oxidation: Formation of sulfonic acid derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
(E)-N’-(2-nitrobenzylidene)benzenesulfonohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-N’-(2-nitrobenzylidene)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(E)-N’-(2,4-dinitrobenzylidene)benzenesulfonohydrazide: Similar structure but with an additional nitro group, which can alter its chemical and biological properties.
(E)-N’-(2-aminobenzylidene)benzenesulfonohydrazide: Reduction product of (E)-N’-(2-nitrobenzylidene)benzenesulfonohydrazide, with different reactivity and biological activity.
(E)-N’-(2-hydroxybenzylidene)benzenesulfonohydrazide: Contains a hydroxyl group instead of a nitro group, affecting its solubility and reactivity.
Uniqueness
(E)-N’-(2-nitrobenzylidene)benzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfonohydrazide groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H11N3O4S |
---|---|
Molecular Weight |
305.31 g/mol |
IUPAC Name |
N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11N3O4S/c17-16(18)13-9-5-4-6-11(13)10-14-15-21(19,20)12-7-2-1-3-8-12/h1-10,15H/b14-10- |
InChI Key |
PVMNFBBXCNFAJN-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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